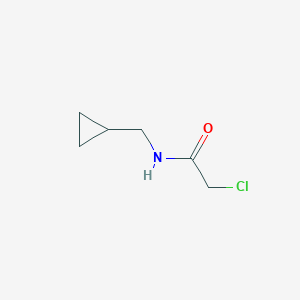

2-chloro-N-(cyclopropylmethyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(cyclopropylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c7-3-6(9)8-4-5-1-2-5/h5H,1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXCOZAXXDGYAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51937-76-9 | |

| Record name | 2-chloro-N-(cyclopropylmethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro N Cyclopropylmethyl Acetamide and Analogues

Established Synthetic Routes for Chloroacetamide Scaffolds

The construction of the chloroacetamide core is most commonly achieved through the acylation of a primary or secondary amine with chloroacetyl chloride. This method is widely applicable and has been the subject of extensive study to optimize yields and purity.

Condensation Reactions Involving Chloroacetyl Chloride and Substituted Amines

The reaction of chloroacetyl chloride with a substituted amine is a robust and efficient method for the formation of N-substituted 2-chloroacetamides. ijpsr.info This condensation reaction is a type of nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. The reaction typically proceeds readily at or below room temperature and is applicable to a wide range of aliphatic and aromatic amines. researchgate.net

A general representation of this reaction is the treatment of an amine with chloroacetyl chloride, often in the presence of a base to neutralize the hydrogen chloride byproduct. prepchem.com The choice of solvent and base is crucial for the success of the reaction and can be tailored to the specific properties of the amine substrate.

Mechanistic Considerations of Amide Bond Formation in Chloroacetylation

The formation of the amide bond in chloroacetylation follows a nucleophilic addition-elimination mechanism. The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of a tetrahedral intermediate.

Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. The final step involves the deprotonation of the nitrogen atom, typically by a base present in the reaction mixture, to yield the stable amide product and the corresponding salt of the base. The presence of a base is critical to drive the reaction to completion by neutralizing the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Role of Base and Solvent Systems in Chloroacetamide Synthesis

The selection of an appropriate base and solvent system is paramount in the synthesis of chloroacetamides to ensure high yields and minimize side reactions. The primary role of the base is to act as a scavenger for the hydrogen chloride produced during the reaction. Common bases employed include tertiary amines such as triethylamine (B128534) (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), as well as inorganic bases like potassium carbonate. sphinxsai.com The choice of base can influence the reaction rate, with stronger, non-nucleophilic bases like DBU showing significant acceleration in some cases. sphinxsai.com

Table 1: Comparison of Solvent and Base Systems in Chloroacetamide Synthesis

| Amine Substrate | Chloroacetylating Agent | Solvent | Base | Yield (%) | Reference |

| Aniline | Chloroacetyl chloride | THF | DBU | 95 | sphinxsai.com |

| 2-Aminobenzothiazole | Chloroacetyl chloride | THF | DBU | 92 | sphinxsai.com |

| Various aromatic amines | Chloroacetyl chloride | Acetonitrile | - | 85 | erciyes.edu.tr |

| N-methylphenethylamine | Chloroacetyl chloride | THF | Triethylamine | 86.6 | prepchem.com |

| Aqueous amines | Chloroacetyl chloride | Water | Excess amine | Not specified | ijpsr.info |

Targeted Synthetic Approaches to 2-Chloro-N-(cyclopropylmethyl)acetamide

The synthesis of the title compound, this compound, involves the strategic preparation of its precursor amine followed by a carefully optimized chloroacetylation step.

Precursor Amine Synthesis: Strategies for Cyclopropylmethylamine and its Derivatives

Cyclopropylmethylamine is a key precursor for the synthesis of this compound. Several synthetic routes to cyclopropylmethylamine have been reported. One common method involves the reduction of cyclopropanecarbonitrile. Another approach is the Hofmann rearrangement of cyclopropanecarboxamide. A further method describes the synthesis of trans-2-substituted-cyclopropylamines from readily available α-chloroaldehydes, which proceeds via trapping of an electrophilic zinc homoenolate with an amine followed by ring-closure.

Table 2: Selected Synthetic Strategies for Cyclopropylamines

| Starting Material | Key Reagents | Product | Reference |

| Cyclopropanecarbonitrile | Reducing agent (e.g., LiAlH4) | Cyclopropylmethylamine | General knowledge |

| Cyclopropanecarboxamide | NaOBr, NaOH | Cyclopropylmethylamine | General knowledge |

| α-Chloroaldehydes | CH2(ZnI)2, Amine | trans-2-Substituted-cyclopropylamine | Not specified in provided context |

Optimization of Chloroacetylation Protocols for N-Cyclopropylmethyl Substitution

While specific optimization studies for the synthesis of this compound are not extensively detailed in the literature, the general principles of N-acylation can be applied to enhance the reaction's efficiency. A plausible synthetic approach involves the reaction of cyclopropylmethylamine with chloroacetyl chloride in the presence of an organic base.

Key parameters for optimization include:

Stoichiometry: The molar ratio of cyclopropylmethylamine to chloroacetyl chloride and the base should be carefully controlled. An excess of the amine or the use of at least one equivalent of a tertiary amine base is necessary to neutralize the HCl formed.

Temperature: The reaction is typically exothermic and is often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize the formation of byproducts. The reaction mixture may then be allowed to warm to room temperature to ensure completion. prepchem.com

Solvent: The choice of an appropriate aprotic solvent, such as THF or DCM, is crucial for dissolving the reactants and facilitating the reaction.

Base Selection: A non-nucleophilic base such as triethylamine or DBU is preferred to avoid competition with the cyclopropylmethylamine in reacting with the chloroacetyl chloride. The pKa of the base should be considered to ensure it is strong enough to effectively scavenge the HCl.

By systematically varying these parameters, the yield and purity of this compound can be maximized. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time. ijpsr.info

Novel Synthetic Strategies for Diversified Chloroacetamide Derivatives

The development of innovative synthetic strategies is crucial for accessing a diverse range of chloroacetamide derivatives with varied functionalities and potential applications. These strategies often leverage unique reaction mechanisms to construct complex molecular architectures from relatively simple chloroacetamide precursors.

Application of Schiff Base Mechanisms in Chloroacetamide Preparation

The formation of Schiff bases, or imines, through the condensation of primary amines with aldehydes or ketones, provides a valuable platform for the synthesis of N-substituted chloroacetamide derivatives. uchile.cl This approach typically involves a two-step sequence where a Schiff base is first formed and then subjected to chloroacetylation.

A general synthetic protocol involves the reaction of an aromatic amine with an aldehyde to form the corresponding imine. This intermediate is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dioxane to yield the desired N-substituted chloroacetamide. researchgate.net This method is advantageous as it allows for the introduction of a wide variety of substituents on the nitrogen atom, dictated by the choice of the initial amine and aldehyde. For instance, the synthesis of certain herbicidal chloroacetamides utilizes a strategy involving the formation of Schiff bases followed by the chloroacetylation of the resulting imines. researchgate.net

The reaction of diphenylamine (B1679370) with chloroacetylchloride in toluene, followed by reaction with 4-hydroxybenzaldehyde (B117250) and subsequent condensation with various anilines, demonstrates a multi-step synthesis initiated by chloroacetylation to ultimately form more complex Schiff bases.

Table 1: Examples of Chloroacetamide Synthesis via Schiff Base Intermediates

| Starting Amine | Aldehyde/Ketone | Chloroacetylating Agent | Final Product | Reference |

|---|---|---|---|---|

| p-toluidine | Aromatic aldehydes | Chloroacetyl chloride | N-(arylmethyl)-2-chloro-N-(p-tolyl)acetamide derivatives | researchgate.net |

| Diphenylamine | N/A | Chloroacetyl chloride | 2-chloro-N,N-diphenylacetamide |

Exploration of Radical and Non-Radical Processes in Chloroacetamide Chemistry

The reactivity of the carbon-chlorine bond in chloroacetamides allows for a variety of transformations through both radical and non-radical pathways. These processes are fundamental in the further functionalization of the chloroacetamide scaffold.

Radical Processes:

Radical reactions involving chloroacetamides, particularly trichloroacetamides, are powerful tools for the construction of nitrogen-containing heterocycles. ub.edu Atom Transfer Radical Cyclization (ATRC) is a prominent example, where a metal catalyst, such as copper or ruthenium complexes, facilitates the formation of a carbon-centered radical from the carbon-halogen bond. ub.eduresearchgate.net This radical can then undergo intramolecular cyclization with a tethered alkene to form cyclic structures like γ- and δ-lactams. rsc.orgnih.govnih.gov The cyclopropylmethyl radical is of particular interest due to its rapid ring-opening, which can serve as a mechanistic probe in radical reactions. This inherent reactivity of the cyclopropylmethyl group in this compound suggests that it could participate in unique radical-mediated rearrangements and additions.

Recent advancements in this field include the use of photoredox catalysis, which allows for the synthesis of lactams from N-alkenyl trichloro- and dichloroacetamides under mild conditions, using visible light and a photocatalyst. rsc.org Catalyst-free methods have also been developed, utilizing violet light to initiate the radical cyclization of N-alkenyl trichloroacetamides. nih.gov

Non-Radical Processes:

The electrophilic nature of the carbon atom attached to the chlorine in this compound makes it susceptible to attack by nucleophiles. Nucleophilic substitution is a common non-radical process where the chlorine atom is displaced by a variety of nucleophiles, including those containing oxygen, nitrogen, or sulfur. researchgate.netsydney.edu.au This reaction is a cornerstone for the derivatization of chloroacetamides.

For instance, the reaction of 2-chloro-N-arylacetamides with sodium hydrogen selenide (B1212193) leads to the formation of diorganyl selenide compounds. ijpsr.info Similarly, reactions with thiols can introduce sulfur-containing moieties. nih.gov The hydrolysis of chloroacetamides, which can be catalyzed by either acid or base, is another example of a nucleophilic substitution where the chlorine is replaced by a hydroxyl group. researchgate.netacs.orgacs.org These reactions significantly expand the chemical space accessible from chloroacetamide starting materials.

Intramolecular Cyclization Approaches to Form Heterocyclic Systems from Chloroacetamides

The structure of this compound and its analogues provides a versatile template for the synthesis of various heterocyclic systems through intramolecular cyclization. These reactions often involve the nitrogen atom of the amide and the reactive α-chloroacetyl group.

One of the most well-documented applications is the synthesis of lactams . As mentioned previously, the radical cyclization of N-alkenyl chloroacetamides is a robust method for preparing γ- and δ-lactams. researchgate.net This transformation can be initiated by various means, including transition metal catalysis and photoredox catalysis. rsc.orgnih.gov

Beyond lactams, other heterocyclic systems can be accessed. For example, N-(2-hydroxyethyl)chloroacetamides can serve as precursors to morpholin-2-ones . The intramolecular cyclization would involve the hydroxyl group acting as a nucleophile to displace the chlorine atom, forming the six-membered ring. nih.gov Similarly, N-allyl-2-chloroacetamides could potentially be used to synthesize oxazolidinones , where an initial functionalization of the allyl group to an epoxide or a diol would provide the necessary oxygen nucleophile for cyclization. nih.govorganic-chemistry.orgarkat-usa.orgnih.gov

The synthesis of 2-oxazolines from N-(2-hydroxyethyl) amides through dehydrative cyclization is a related and well-established process, highlighting the propensity of such substrates to form five-membered heterocyclic rings. itu.edu.tr

Table 2: Potential Heterocyclic Systems from Chloroacetamide Derivatives

| Chloroacetamide Precursor | Heterocyclic Product | Key Reaction Type |

|---|---|---|

| N-alkenyl chloroacetamide | Lactam | Radical Cyclization |

| N-(2-hydroxyethyl)chloroacetamide | Morpholin-2-one | Intramolecular Nucleophilic Substitution |

| N-allyl chloroacetamide (after oxidation) | Oxazolidin-2-one | Intramolecular Nucleophilic Substitution |

Derivatization Strategies for Functional Group Transformations

The functional groups present in this compound, namely the chloroacetyl moiety and the amide linkage, are amenable to a range of chemical transformations, allowing for extensive derivatization.

A common strategy involves the displacement of the chlorine atom by various nucleophiles to introduce new functional groups. For instance, reaction with thio-reagents can convert the chloroacetamide into a thioacetamide (B46855) derivative. The synthesis of thioacetamide-triazoles, for example, proceeds through the reaction of a chloroacetamide with a triazole-thiolate. nih.gov A more general method for converting amides to thioamides involves the use of Lawesson's reagent or other thionating agents. mdpi.comresearchgate.netorganic-chemistry.org

The amide group itself can also be transformed. A powerful transformation is the reduction of the amide to an amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically employed for this purpose, converting the N-acyl group into an N-alkyl group. masterorganicchemistry.com This reaction would transform this compound into N-(2-chloroethyl)-N-(cyclopropylmethyl)amine, a different class of compound with altered chemical properties.

Hydrolysis of the amide bond is another derivatization pathway. Under acidic or basic conditions, the amide can be cleaved to yield a carboxylic acid (chloroacetic acid) and an amine (cyclopropylmethylamine). researchgate.netacs.org This can be a useful strategy for the removal of the chloroacetamide group or for the generation of the constituent amine and acid fragments.

Table 3: Summary of Derivatization Strategies for Chloroacetamides

| Functional Group | Transformation | Reagents/Conditions | Product Type |

|---|---|---|---|

| α-Chloro group | Nucleophilic Substitution | Thiols, Azides, Cyanides, etc. | Substituted Acetamides |

| α-Chloro group | Conversion to Thioamide | Sodium 1H-1,2,3-triazole-5-thiolate, Lawesson's reagent | Thioacetamide derivatives |

| Amide Carbonyl | Reduction to Methylene (B1212753) | LiAlH4 | N-Substituted Ethylamine |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Chloro N Cyclopropylmethyl Acetamide

Hydrolytic Pathways of Chloroacetamides

Hydrolysis represents a critical transformation pathway for chloroacetamide compounds, including 2-chloro-N-(cyclopropylmethyl)acetamide. The specific mechanism and resulting products of this process are highly dependent on the pH of the surrounding medium. Studies on various chloroacetamide herbicides have established distinct pathways under acidic, basic, and neutral conditions. nih.govresearchgate.net

Under strongly acidic conditions, the hydrolysis of amides is catalyzed by the protonation of the carbonyl oxygen. This initial step increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by a water molecule. masterorganicchemistry.com For this compound, this leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine moiety results in the cleavage of the amide bond. chemistrysteps.com

Protonation: The amide's carbonyl oxygen is protonated by an acid (H₃O⁺), making the carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking oxygen to the nitrogen atom of the amide group. This step converts the amine group into a better leaving group (cyclopropylmethanamine).

Elimination: The C-N bond cleaves, releasing cyclopropylmethanamine and forming a protonated carboxylic acid.

Deprotonation: The protonated carboxylic acid is deprotonated by water to yield the final product, chloroacetic acid.

In contrast to some more complex chloroacetamides that possess N-(alkoxy)alkyl substituents, this compound lacks an ether linkage. Therefore, mechanisms involving ether cleavage are not applicable. nih.govacs.org The primary transformation products under these conditions are chloroacetic acid and cyclopropylmethanamine. Research has shown that the direct hydrolysis of the carbon-chlorine bond is negligibly slow in acidic media. ias.ac.in

Table 1: Acid-Catalyzed Hydrolysis of this compound

| Step | Description | Intermediate/Product |

| 1 | Protonation of carbonyl oxygen | Activated amide |

| 2 | Nucleophilic attack by water | Tetrahedral intermediate |

| 3 | C-N bond cleavage | Chloroacetic acid, Cyclopropylmethanamine |

In basic or alkaline solutions, this compound can undergo hydrolysis via two competing pathways: a bimolecular nucleophilic substitution (SN2) reaction at the α-carbon or cleavage of the amide bond. nih.govacs.org

Bimolecular Nucleophilic Substitution (SN2): This is often the predominant pathway for chloroacetamides under basic conditions. researchgate.netproquest.com The hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the carbon atom bearing the chlorine atom. This attack occurs from the backside, leading to the displacement of the chloride ion in a single, concerted step. The resulting product is 2-hydroxy-N-(cyclopropylmethyl)acetamide.

Amide Cleavage: Alternatively, the hydroxide ion can attack the electrophilic carbonyl carbon of the amide group. researchgate.net This forms a tetrahedral intermediate, which can then collapse to break the carbon-nitrogen bond, ejecting the cyclopropylmethylamide anion. This anion subsequently abstracts a proton from the newly formed carboxylic acid (or water) to yield cyclopropylmethanamine and a carboxylate salt (chloroacetate). While possible, this pathway is generally less favorable than the SN2 reaction, especially when the N-alkyl substituent provides significant steric hindrance around the amide group, which can slow the rate of nucleophilic attack at the carbonyl carbon. nih.gov

Table 2: Competing Pathways in Base-Catalyzed Hydrolysis

| Pathway | Nucleophilic Attack Site | Key Intermediate | Final Products |

| SN2 | α-carbon (CH₂Cl) | Transition state | 2-hydroxy-N-(cyclopropylmethyl)acetamide, Chloride ion |

| Amide Cleavage | Carbonyl carbon (C=O) | Tetrahedral intermediate | Chloroacetate, Cyclopropylmethanamine |

Under circumneutral pH conditions (pH ≈ 7), the hydrolysis of this compound is considerably slower than under strongly acidic or basic conditions. nih.gov However, over extended periods, transformation does occur. The primary degradation process observed is the slow SN2 reaction with water acting as the nucleophile, leading to the formation of 2-hydroxy-N-(cyclopropylmethyl)acetamide and hydrochloric acid. Studies on related chloroacetamide herbicides have identified hydroxy-substituted derivatives as major products after several years of reaction in deionized water, confirming that this pathway is a critical mechanism governing the long-term environmental fate of these compounds. nih.govresearchgate.netacs.org The half-lives for hydrolysis at neutral pH can range from weeks to years depending on the specific structure of the chloroacetamide. nih.gov

The rate and mechanism of hydrolysis for chloroacetamides are significantly influenced by the structural characteristics of the N-substituent. nih.govacs.org Subtle differences in the chemical structure can dramatically alter reactivity. researchgate.netnih.gov

For this compound, the cyclopropylmethyl group attached to the nitrogen atom plays a key role:

Steric Hindrance: The cyclopropylmethyl group is sterically bulkier than a simple methyl or ethyl group. This steric bulk can hinder the approach of a nucleophile (like OH⁻ or H₂O) to the amide's carbonyl carbon. nih.gov This effect tends to decrease the rate of amide cleavage, making the SN2 reaction at the less hindered α-carbon a more favorable pathway, particularly under basic conditions. nih.gov

Electronic Effects: The cyclopropyl (B3062369) group can donate electron density through sigma bonds via a phenomenon known as "σ-conjugation." This slight increase in electron density on the nitrogen atom could potentially strengthen the C-N amide bond, further disfavoring amide cleavage.

These factors combined suggest that for this compound, hydrolysis via nucleophilic attack at the α-carbon (SN2 mechanism) is generally favored over the cleavage of the amide bond itself.

Nucleophilic Substitution Reactions Beyond Hydrolysis

The high reactivity of the C-Cl bond in this compound allows it to react with a wide array of nucleophiles beyond water or hydroxide ions. The chlorine atom is readily displaced in SN2 reactions, making the compound a useful building block in organic synthesis. researchgate.net

The electrophilic α-carbon of this compound is susceptible to attack by various oxygen-based nucleophiles, such as alcohols, alkoxides, and phenoxides. These reactions proceed via a classic SN2 mechanism, where the oxygen nucleophile displaces the chloride ion to form a new carbon-oxygen bond, resulting in an ether linkage.

For example, the reaction with a generic alcohol (R-OH) in the presence of a base (to form the more potent alkoxide nucleophile, R-O⁻) would yield an N-(cyclopropylmethyl)-2-(alkoxy)acetamide. Research on analogous N-aryl 2-chloroacetamides has demonstrated their successful alkylation of hydroxyl groups in compounds like pyridinols, showcasing the general applicability of this reaction. researchgate.net The ease of this substitution makes it a valuable method for synthesizing more complex molecules containing the N-(cyclopropylmethyl)acetamide moiety.

Reactivity Towards Nitrogen-Based Nucleophiles

The electrophilic carbon of the chloroacetyl group in this compound readily reacts with various nitrogen-based nucleophiles. This reactivity is a cornerstone of the synthesis and further functionalization of chloroacetamide derivatives. The reaction typically proceeds via a bimolecular nucleophilic substitution (S-N-2) mechanism, where the nitrogen atom attacks the α-carbon, displacing the chloride ion.

Studies on the broader class of N-aryl and N-alkyl 2-chloroacetamides demonstrate their utility as intermediates in organic synthesis. They are frequently prepared through the reaction of chloroacetyl chloride with a corresponding primary or secondary amine, such as cyclopropylmethylamine in the case of the title compound. ijpsr.info This initial reaction is itself an example of N-acylation followed by the inherent reactivity of the resulting chloroacetamide.

The synthesized chloroacetamides can then serve as alkylating agents for a variety of nitrogen nucleophiles. For instance, they are known to react with:

Ammonia and Amines: Leading to the formation of α-amino acetamides.

Azide Ions: To produce α-azido acetamides.

Heterocyclic Amines: N-substituted chloroacetamides are used to alkylate nitrogen atoms within heterocyclic ring systems, such as imidazoles and triazoles, to furnish more complex molecules. researchgate.netresearchgate.net

The reaction mechanism involves a nucleophilic attack by the amino group on the carbon atom adjacent to the carbonyl group, followed by the departure of the chloride leaving group. researchgate.net The rate and success of the reaction depend on the nucleophilicity of the nitrogen species, steric hindrance around the reaction centers, and the reaction conditions (e.g., solvent, temperature, and presence of a base to neutralize the liberated HCl).

Reactivity Towards Sulfur-Based Nucleophiles (e.g., Thiolates, Sulfides)

Sulfur-based nucleophiles are particularly reactive towards chloroacetamides like this compound. Thiols (R-SH) and especially their conjugate bases, thiolates (R-S⁻), are potent nucleophiles due to the high polarizability and low electronegativity of sulfur. nih.gov The reaction with chloroacetamides proceeds through a concerted S-N-2 mechanism, resulting in the formation of a stable carbon-sulfur bond. rsc.org

Kinetic studies on the reaction between N-phenylchloroacetamide and various thiols show a Brønsted-type plot with a βnuc value of 0.22, indicating an early transition state with respect to the attacking thiolate. rsc.org This suggests that the nucleophile has only partially formed a bond with the carbon atom when the transition state is reached.

A biologically significant example of this reactivity is the conjugation of chloroacetamide herbicides with glutathione (B108866) (GSH), a tripeptide containing a thiol group from a cysteine residue. researchgate.net This reaction, often catalyzed by glutathione S-transferase (GST) enzymes in organisms, is a primary detoxification pathway. nih.govunl.edu The nucleophilic glutathione anion (GS⁻) attacks the electrophilic carbon of the chloroacetamide, displacing the chloride ion and forming a glutathione conjugate. unl.edu

| Reactant Class | Nucleophile | Product Type | Mechanism |

| Chloroacetamides | Thiolates (RS⁻) | Thioether | S-N-2 |

| Chloroacetamides | Sulfides (R₂S) | Sulfonium Salt | S-N-2 |

| Chloroacetamides | Bisulfite (HSO₃⁻) | Alkane Sulfonic Acid | S-N-2 |

Differentiation Between Reductive Dechlorination and Nucleophilic Substitution Pathways

Two predominant pathways for the transformation of this compound are nucleophilic substitution and reductive dechlorination. The operative pathway is determined by the chemical environment, specifically the presence of nucleophiles versus reducing agents.

Nucleophilic Substitution: This is the most common reaction pathway in chemical and biological systems where nucleophiles are present. As detailed above, a nucleophile (Nu⁻) attacks the α-carbon, displacing the chloride ion to form a new bond. This pathway is characteristic of reactions with nitrogen and sulfur nucleophiles. nih.govacs.orgnih.gov Kinetic analyses of reactions between chloroacetanilide herbicides and various nucleophiles strongly support an intermolecular S-N-2 mechanism. acs.orgnih.gov The products of this pathway retain the acetamide (B32628) backbone but with the chlorine atom substituted by the nucleophile.

The key distinction lies in the fate of the chloroacetyl moiety: in nucleophilic substitution, the chlorine is replaced by the attacking nucleophile, whereas in reductive dechlorination, it is replaced by a hydrogen atom.

Alkylating Potential of Chloroacetamide Derivatives

The reactivity of the C-Cl bond in this compound makes it an effective alkylating agent. This ability to transfer its N-(cyclopropylmethyl)acetamide moiety to nucleophilic centers is the basis of its chemical and biological activity.

S-Alkylating Reactivity

Chloroacetamides exhibit potent S-alkylating reactivity, readily reacting with sulfhydryl (-SH) groups found in molecules like cysteine and glutathione. researchgate.net This S-alkylation is a specific instance of the nucleophilic substitution discussed in section 3.2.3. The reaction with glutathione to form a conjugate is a definitive example of the S-alkylating potential of this class of compounds. The high nucleophilicity of the thiolate anion makes this a highly favorable and often rapid reaction, which is a critical factor in the detoxification of chloroacetamide herbicides in plants. unl.edu

N-Alkylating Reactivity

Similarly, chloroacetamides are effective N-alkylating agents. They can alkylate various nitrogen-containing functional groups, including primary and secondary amines and the nitrogen atoms in heterocyclic structures. A standard method to characterize the N-alkylating reactivity of these compounds involves a spectrophotometric reaction with 4-(4-nitrobenzyl)pyridine (B86830) (NBP), a nucleophile with characteristics similar to DNA bases. researchgate.net Research has indicated that for some chloroacetamide herbicides, a reduced level of N-alkylating reactivity correlates with improved herbicidal efficacy, suggesting that different alkylating potentials can lead to different biological outcomes. researchgate.net

General Chemical Principles of Alkylation with Bionucleophiles

The alkylation of bionucleophiles by this compound follows the principles of nucleophilic substitution, primarily the S-N-2 mechanism. Bionucleophiles are electron-rich species within biological systems that can donate an electron pair to form a covalent bond with an electrophile.

Key bionucleophiles targeted by chloroacetamides include:

Thiols: The sulfhydryl group of cysteine residues in proteins and in glutathione is the most prominent target. Its high nucleophilicity makes it highly susceptible to S-alkylation. nih.govresearchgate.net

Amines: The amino groups of lysine (B10760008) residues, histidine residues, and the N-termini of proteins can be targets for N-alkylation.

Hydroxyls: While less nucleophilic than thiols or amines, the hydroxyl groups of serine, threonine, and tyrosine residues can potentially be alkylated under certain conditions.

| Chloroacetamide Example | Reaction Type | Half-Life (t₁/₂) | Rate Constant (k) | Conditions |

| Alachlor | Reductive Dechlorination | 5.8 h | 0.12 h⁻¹ | 10 mg/L solution with granular iron |

| Metolachlor | Reductive Dechlorination | 6.9 h | 0.10 h⁻¹ | 10 mg/L solution with granular iron |

This table presents kinetic data for the reductive dechlorination of related chloroacetanilide herbicides to illustrate the reactivity of the functional group. Data sourced from reference dss.go.th.

The chemical reactivity of this compound is characterized by the presence of two key reactive sites: the electrophilic carbon of the chloromethyl group and the amide functionality, which can exhibit diverse reactivity under various conditions. The presence of the cyclopropylmethyl group on the nitrogen atom introduces unique structural and electronic features that can influence intramolecular reactions and rearrangements, leading to a variety of chemical transformations.

Other Observed Cleavage and Transformation Pathways in Chloroacetamide Scaffolds

Beyond cyclization reactions, the chloroacetamide scaffold, particularly when substituted with a cyclopropylmethyl group, can undergo other significant intramolecular reactions, including rearrangements and cleavage.

A notable transformation observed in N-cyclopropyl amides is a ring-opening rearrangement that occurs in the presence of a Lewis acid such as aluminum chloride (AlCl₃). bepls.com This reaction proceeds through a "Heine-type" aziridine (B145994) intermediate, which can then be attacked by a nucleophile. bepls.com In the context of this compound, the cyclopropyl ring can open, leading to the formation of N-(2-chloropropyl)amides or, through subsequent reaction with the amide oxygen, 5-methyl-2-oxazolines. bepls.com This rearrangement is driven by the relief of ring strain in the cyclopropane (B1198618) ring.

The chloroacetamide functionality is also susceptible to cleavage under hydrolytic conditions. Studies on various chloroacetamide herbicides have shown that both acid- and base-catalyzed hydrolysis can occur, leading to the degradation of the molecule. mdpi.comyoutube.com

Under basic conditions, the hydrolysis of chloroacetamides can proceed via two main pathways:

An intermolecular Sₙ2 reaction where a hydroxide ion attacks the chloromethyl group, displacing the chloride and forming a hydroxy-substituted derivative. youtube.com

Cleavage of the amide bond itself. youtube.com

Acid-catalyzed hydrolysis, on the other hand, can lead to the cleavage of both the amide and, if present, ether groups within the N-substituent. youtube.com The specific pathway and rate of hydrolysis are highly dependent on the structure of the N-substituent, with subtle differences significantly influencing the reaction mechanism. mdpi.comyoutube.com For instance, the presence of an alkoxyalkyl substituent can dramatically alter the reactivity and degradation pathway. youtube.com

The table below outlines the observed cleavage and transformation pathways for chloroacetamide scaffolds under different conditions.

| Reaction Pathway | Reagents/Conditions | Key Intermediates/Products | Reference(s) |

| Ring-Opening Rearrangement | Lewis Acid (e.g., AlCl₃) | "Heine-type" aziridine, N-(2-chloropropyl)amides, 5-methyl-2-oxazolines | bepls.com |

| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH) | Hydroxy-substituted acetamides, Amide cleavage products | mdpi.comyoutube.com |

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., HCl) | Amide cleavage products, Ether cleavage products (if applicable) | mdpi.comyoutube.com |

These transformation pathways highlight the complex reactivity of the this compound molecule, which is influenced by the interplay of the chloroacetamide moiety and the unique properties of the cyclopropylmethyl substituent.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Chloro N Cyclopropylmethyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the electronic environment of individual atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of unique proton environments and their neighboring protons in a molecule. For 2-chloro-N-(cyclopropylmethyl)acetamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the chloromethyl, cyclopropylmethyl, and amide groups.

The expected chemical shifts (δ) are influenced by the electronic environment of the protons. The protons on the carbon adjacent to the chlorine atom (chloromethyl group) are expected to be deshielded and appear at a lower field. The protons of the cyclopropyl (B3062369) group will exhibit characteristic signals at a higher field due to their unique strained ring structure. The amide proton's chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

The multiplicity of each signal, determined by the number of neighboring protons (n) according to the n+1 rule, provides crucial information about the connectivity of the atoms. For instance, the methylene (B1212753) protons of the cyclopropylmethyl group are expected to be split by the methine proton of the cyclopropyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₂-Cl | 4.0 - 4.2 | Singlet (s) |

| -NH- | 6.0 - 8.0 | Broad Singlet (br s) |

| -N-CH₂- | 3.1 - 3.3 | Doublet (d) |

| -CH- (cyclopropyl) | 0.8 - 1.2 | Multiplet (m) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., carbonyl, alkyl) and its electronic environment.

The carbonyl carbon of the amide group is expected to have the largest chemical shift, appearing significantly downfield. The carbon atom bonded to the chlorine atom will also be deshielded. The carbon atoms of the cyclopropylmethyl group will have characteristic chemical shifts in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (amide) | 165 - 175 |

| -CH₂-Cl | 40 - 50 |

| -N-CH₂- | 45 - 55 |

| -CH- (cyclopropyl) | 10 - 20 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Due to the partial double bond character of the C-N bond in the amide group, rotation around this bond is restricted. This restricted rotation can lead to the existence of different conformers (rotamers), which may be observable by NMR spectroscopy at low temperatures. Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of conformational exchange processes, such as the rotation around the amide bond.

By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals corresponding to the atoms near the rotating bond. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound, the molecular formula is C₆H₁₀ClNO, and the molecular weight is approximately 147.60 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for amides include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement (if a γ-hydrogen is present). For this compound, key fragmentation pathways would likely involve the loss of the chlorine atom, the chloromethyl group, and fragmentation of the cyclopropyl ring.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | m/z (for ³⁵Cl) | Possible Origin |

|---|---|---|

| [M]⁺ | 147 | Molecular Ion |

| [M+2]⁺ | 149 | Isotopic peak due to ³⁷Cl |

| [M - Cl]⁺ | 112 | Loss of a chlorine radical |

| [M - CH₂Cl]⁺ | 98 | Loss of a chloromethyl radical |

| [C₄H₇NCO]⁺ | 97 | Cleavage of the N-cyclopropylmethyl bond |

| [C₃H₅-CH₂]⁺ | 55 | Fragmentation of the cyclopropylmethyl group |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and alkyl halide functional groups.

The most prominent peaks would be the C=O stretching vibration of the amide group (Amide I band) and the N-H stretching vibration. The N-H bending vibration (Amide II band) is also a characteristic feature. The presence of the C-Cl bond will give rise to a stretching vibration in the fingerprint region of the spectrum. The C-H stretching vibrations of the cyclopropyl and methylene groups will also be present.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amide) | Stretch | 3300 - 3500 |

| C-H (cyclopropyl) | Stretch | 3000 - 3100 |

| C-H (CH₂) | Stretch | 2850 - 3000 |

| C=O (amide) | Stretch (Amide I) | 1630 - 1680 |

| N-H (amide) | Bend (Amide II) | 1510 - 1570 |

| C-N (amide) | Stretch | 1200 - 1400 |

X-ray Crystallography for Solid-State Molecular Structure Determination (if applicable)

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide definitive information about its solid-state molecular structure, including bond lengths, bond angles, and torsional angles.

This technique would also reveal the conformation of the molecule in the solid state, such as the relative orientation of the cyclopropylmethyl and chloromethyl groups with respect to the amide plane. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing.

As of the current literature survey, a crystal structure for this compound has not been reported in the public domain. However, studies on similar chloroacetamide derivatives have shown that intermolecular hydrogen bonding plays a significant role in their crystal structures.

Computational and Theoretical Chemistry Studies on 2 Chloro N Cyclopropylmethyl Acetamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn governs its reactivity. For 2-chloro-N-(cyclopropylmethyl)acetamide, these calculations can pinpoint reactive sites, determine molecular stability, and map out reaction pathways.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By calculating the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the reactivity of this compound can be predicted.

The HOMO is the orbital most likely to donate electrons in a reaction, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that most readily accepts electrons, highlighting sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the amide group due to their lone pairs of electrons. The LUMO is anticipated to be distributed over the chloroacetyl group, particularly the C-Cl bond, making the carbon atom attached to the chlorine a primary electrophilic site. nih.govnih.gov

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -7.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital. |

Note: The values in this table are illustrative and based on typical DFT calculation results for similar chloroacetamide derivatives.

The presence of rotatable bonds in this compound—specifically the C-N amide bond, the N-C(cyclopropylmethyl) bond, and the C-C bond of the chloroacetyl group—gives rise to multiple possible conformations. QM calculations can determine the relative energies of these conformers and the energy barriers to their interconversion.

Studies on related N-cyclopropyl amides have shown unexpected conformational behaviors. For instance, N-cyclopropylacetamide exhibits a significant population of the E-rotamer (cis) around the amide bond, which is rare for other secondary acetamides. nih.govresearchgate.net It also prefers an ortho conformation around the N-cyclopropyl bond. nih.gov Similar QM investigations on this compound would elucidate its preferred three-dimensional structure, which is critical for understanding its interaction with biological targets or other reactants. The calculations would reveal the most stable arrangement of the cyclopropylmethyl and chloroacetyl groups relative to the amide plane. uwlax.edunih.gov

QM methods are invaluable for mapping the entire energy landscape of a chemical reaction. For this compound, a key reaction is the nucleophilic substitution at the α-carbon, where the chlorine atom is displaced. researchgate.net DFT calculations can model the reaction with various nucleophiles (e.g., thiols, amines) to generate a reaction energy profile. nih.govresearchgate.net

This profile plots the energy of the system as the reaction progresses from reactants to products, passing through a high-energy transition state. By locating the geometry of the transition state, chemists can understand the steric and electronic requirements of the reaction. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. Such studies would confirm that the reaction proceeds via an SN2 mechanism and reveal how the cyclopropylmethyl group influences the reaction rate compared to other N-substituents. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

While QM calculations provide static pictures of stable conformers and transition states, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its flexibility and dynamic properties in different environments (e.g., in a vacuum or in a solvent). bu.edu

For this compound, MD simulations could be used to:

Explore the full range of accessible conformations and the frequency of transitions between them.

Analyze the rotational dynamics of the cyclopropylmethyl group.

Simulate the molecule's solvation, showing how interactions with solvent molecules (like water) influence its preferred shape and flexibility.

Provide insights into how the molecule might approach and bind to a receptor site, which is crucial for drug design.

Theoretical Prediction of Reactivity Descriptors and Electrophilic Sites

Beyond HOMO-LUMO analysis, DFT provides a suite of conceptual reactivity descriptors that quantify a molecule's response to chemical perturbations. These descriptors are derived from how the electron density changes with the number of electrons.

For this compound, these descriptors would provide a nuanced view of its reactivity:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Calculated from the HOMO-LUMO gap, it measures the resistance to a change in electron configuration. Harder molecules are less reactive.

Electrophilicity Index (ω): This global descriptor quantifies the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile.

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule. The function f+(r) highlights sites for nucleophilic attack (electrophilic sites), while f-(r) indicates sites for electrophilic attack (nucleophilic sites). nih.gov

Calculations for this compound would be expected to show a high electrophilicity index and a Fukui function (f+(r)) with its largest value on the α-carbon of the chloroacetyl group, confirming it as the primary site for nucleophilic attack. nih.gov

Table 2: Predicted Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Predicted Value | Interpretation |

|---|---|---|

| Chemical Potential (μ) | -4.15 eV | Measures the "escaping tendency" of electrons. |

| Chemical Hardness (η) | 3.35 eV | Indicates high kinetic stability. |

Note: The values in this table are illustrative and based on typical DFT calculation results for similar chloroacetamide derivatives.

Computational Modeling of Structure-Reactivity Relationships

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, computational models can establish clear structure-reactivity relationships (SRRs). For example, one could replace the cyclopropylmethyl group with other alkyl or aryl groups and compute the effect on the activation energy for nucleophilic substitution or on the electrophilicity index.

Such studies have been performed on diverse sets of amides and have shown that properties like the LUMO energy (Elumo) can be correlated with reactivity and toxicity. nih.gov A computational SRR study on a series of N-substituted 2-chloroacetamides, including the cyclopropylmethyl derivative, would allow for the rational design of new molecules with tailored reactivity, for instance, by fine-tuning the electronic and steric properties of the N-substituent to either enhance or decrease the reactivity of the chloroacetyl warhead.

Electronic Effects on Reaction Kinetics and Mechanisms

The reactivity of this compound is largely dictated by the electronic environment around the α-carbon bonded to the chlorine atom. This site is electrophilic and susceptible to nucleophilic attack, typically proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov Computational studies on similar chloroacetamide herbicides have shown that the nature of the N-substituent has a minimal impact on the activation energy of this process. researchgate.netmdpi.com

The primary electronic factors at play are the inductive and resonance effects within the molecule. The chlorine atom, being highly electronegative, withdraws electron density from the α-carbon, making it more susceptible to nucleophilic attack. The adjacent carbonyl group also exerts a significant electron-withdrawing effect, further polarizing the C-Cl bond and activating the α-carbon.

DFT studies on chloroacetanilide herbicides have quantified the activation free energies for SN2 reactions with various nucleophiles. nih.govresearchgate.net These studies reveal that while the electronic nature of the nucleophile is critical, the electronic contribution of the N-substituent to the reaction barrier is often negligible. researchgate.netmdpi.com This suggests that for this compound, the electronic influence of the cyclopropylmethyl group on the reaction kinetics at the α-carbon is likely to be modest. The primary drivers of reactivity remain the inherent electronic properties of the chloroacetamide core.

Charge distribution analyses from computational models of related chloroacetanilides show a consistent pattern during the SN2 reaction. As the nucleophile approaches the electrophilic carbon, there is a progressive increase in the electron density of the chlorine atom, culminating in its departure as a chloride ion. researchgate.netmdpi.com This fundamental electronic rearrangement is a hallmark of the SN2 pathway and is expected to be the operative mechanism for this compound as well.

To illustrate the typical activation energies in such systems, the following table presents computed data for the reaction of a representative chloroacetanilide, alachlor, with different nucleophiles.

| Nucleophile | Activation Free Energy (kcal/mol) |

|---|---|

| Br⁻ | 25.6 |

| I⁻ | 22.1 |

| HS⁻ | 18.9 |

| S₂O₃²⁻ | 20.3 |

This data underscores the importance of the nucleophile's identity in determining the reaction kinetics, a factor that is more dominant than the subtle electronic variations introduced by different N-substituents on the amide. researchgate.net

Steric Hindrance and its Impact on Reaction Pathways as Predicted by Computational Models

Steric hindrance plays a crucial role in determining the accessibility of the electrophilic α-carbon to an incoming nucleophile. In the context of this compound, the cyclopropylmethyl group attached to the nitrogen atom is a source of steric bulk that can influence the reaction pathway. Computational models are adept at quantifying these steric effects. nih.govacs.orgresearchgate.net

The concept of steric hindrance is central to understanding the feasibility of an SN2 reaction. For this mechanism to be efficient, the nucleophile must have a clear trajectory to attack the backside of the carbon-chlorine bond. The size and conformation of the N-cyclopropylmethyl group can create a more crowded environment around the reaction center compared to a smaller N-alkyl group.

Computational studies on sterically hindered amides have demonstrated that bulky substituents can impede reactions by physically blocking the reactive site. nih.govacs.orgresearchgate.net In the case of this compound, the three-membered cyclopropyl (B3062369) ring, while rigid, has a unique spatial profile. The orientation of the cyclopropylmethyl group relative to the reactive chloroacetyl moiety will determine the extent of steric shielding.

The following table provides a conceptual illustration of how steric parameters might be presented in a computational study, based on analyses of other sterically hindered amines.

| N-Substituent | Conceptual Steric Descriptor (%VBur) | Predicted Impact on SN2 Reaction Rate |

|---|---|---|

| Methyl | Low | High |

| Ethyl | Moderate | Moderate |

| Isopropyl | High | Low |

| Cyclopropylmethyl | Moderate-High | Moderate-Low |

The cyclopropylmethyl group is expected to confer a moderate to high degree of steric hindrance. This could potentially lead to a slower SN2 reaction rate compared to less bulky N-alkyl chloroacetamides. Computational models could precisely predict the preferred conformations of the molecule and the associated energy barriers for nucleophilic attack, taking into account the specific spatial arrangement of the cyclopropylmethyl group.

Structure Reactivity Relationships in N Substituted 2 Chloroacetamides: Chemical Aspects

Correlating Substituent Effects with Intrinsic Chemical Reactivity and Reaction Kinetics

The reactivity of 2-chloroacetamides is largely governed by the electrophilic nature of the carbon atom bearing the chlorine, making it susceptible to nucleophilic attack. The substituents attached to the amide nitrogen modulate this reactivity through electronic and steric effects.

The nature of the N-alkyl substituent plays a crucial role in the reactivity of 2-chloroacetamides. Generally, the amide nitrogen is not a strong nucleophile. However, under basic conditions, it can be deprotonated to form a more nucleophilic species, which can then participate in reactions. The ease of this deprotonation and the subsequent reactivity are influenced by the electronic and steric properties of the N-substituent.

For instance, the presence of electron-donating alkyl groups can increase the electron density on the nitrogen atom, potentially influencing the amide's reactivity. However, steric hindrance from bulky alkyl groups can impede the approach of nucleophiles to the electrophilic carbon of the chloroacetyl group. In the case of 2-chloro-N-(cyclopropylmethyl)acetamide, the cyclopropylmethyl group introduces a degree of steric bulk near the nitrogen atom. This can influence the rate of nucleophilic substitution reactions at the α-carbon.

Studies on related N-substituted 2-phenylacetamides have shown that the size of the alkyl group can affect the degree of conversion in alkylation reactions. While a direct correlation for this compound is not extensively documented in the provided results, the general principles of steric hindrance suggest that the cyclopropylmethyl group would modulate the reaction kinetics compared to a simpler alkyl substituent like a methyl or ethyl group. For example, quantum mechanical modeling of the reaction between N,N-dimethyl chloroacetamide and a cysteine surrogate showed lower energy barriers compared to N-methyl chloroacetamide, suggesting that substitution patterns on the nitrogen significantly impact reactivity. wuxibiology.com

The table below illustrates the impact of different N-substituents on the properties of chloroacetamide derivatives, which can indirectly relate to their reactivity.

| Compound Name | N-Substituent | Molecular Weight ( g/mol ) | LogP |

| 2-chloro-N-cyclopropylacetamide | Cyclopropyl (B3062369) | 133.57 | 0.7 |

| 2-chloro-N-methyl-N-cyclopropylacetamide | Methyl, Cyclopropyl | 147.60 | - |

| This compound | Cyclopropylmethyl | 147.60 | - |

Data sourced from public chemical databases.

The degree of halogen substitution on the acetyl group dramatically alters the reactivity and the potential reaction pathways of chloroacetamides. The substitution of hydrogen atoms with chlorine atoms on the α-carbon increases the electrophilicity of that carbon due to the inductive electron-withdrawing effect of chlorine. This makes the carbon more susceptible to nucleophilic attack.

Monochloroacetamides : In compounds like this compound, the single chlorine atom acts as a good leaving group in SN2 reactions. mdpi.com The primary reaction pathway involves the displacement of the chloride ion by a nucleophile. researchgate.net

Dichloroacetamides and Trichloroacetamides : As the number of chlorine atoms increases, the electrophilic character of the α-carbon is further enhanced. This can lead to increased reactivity towards nucleophiles. However, it can also open up alternative reaction pathways. For example, in dichloroacetamide safeners, stepwise hydrogenolysis (replacement of chlorine by hydrogen) has been observed in the presence of reducing agents. researchgate.net The modification of chloroacetamide at the α-position can significantly alter its reactivity with nucleophiles like cysteine thiols. mdpi.com Less reactive alternatives to the highly reactive chloroacetamides have been developed by introducing substitutions at the alpha position, such as in fluorochloro-acetamide, α-substituted chloroacetamides, and di- and tri-halo acetamides. nih.govacs.org

The reactivity order of halogens in halogenation reactions is generally Fluorine > Chlorine > Bromine > Iodine, which is driven by the electronegativity of the halogen atom. mt.com The introduction of a halogen can also guide reaction pathways by altering the conformation of the molecule. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Chloroacetamide Derivatives

QSRR models are mathematical relationships that correlate the chemical structure of a series of compounds with their reactivity. These models are valuable tools for predicting the reactivity of new compounds and for understanding the molecular properties that govern their chemical behavior.

Several molecular parameters have been identified as key influencers of the chemical reactivity of chloroacetamide derivatives. researchgate.net

Lipophilicity : Often expressed as the logarithm of the partition coefficient (log P), lipophilicity is a measure of a compound's ability to partition between an oily and an aqueous phase. nih.gov It plays a crucial role in determining how a molecule interacts with its environment, which can affect reaction rates, particularly in biological systems or multiphase chemical reactions. nih.govnih.gov For chloroacetamides, lipophilicity is influenced by the total number of carbon atoms and the nature of the hydrocarbon substituents. researchgate.netnih.gov

Molecular Shape and Bulkiness : The size and shape of the substituents, particularly those near the reactive center, can have a significant impact on reactivity due to steric hindrance. researchgate.net This can affect the accessibility of the electrophilic carbon to nucleophiles.

Charge Distribution : The distribution of electron density within the molecule, particularly the partial charges on the atoms of the amide and chloroacetyl groups, is a fundamental determinant of reactivity. researchgate.net The electrophilicity of the α-carbon and the nucleophilicity of the attacking species are directly related to their partial charges.

A study on N-(substituted phenyl)-2-chloroacetamides demonstrated that lipophilicity was a key factor in their biological activity, with halogenated derivatives showing high lipophilicity. nih.gov

Mechanistic Insights Derived from Systematic Structural Variations

Systematic variations in the structure of N-substituted 2-chloroacetamides provide valuable insights into their reaction mechanisms. The primary reaction of these compounds is nucleophilic substitution at the α-carbon. researchgate.net

The reactivity of the chlorine atom makes it a versatile synthetic handle. The ease of its replacement by nucleophiles such as oxygen, nitrogen, and sulfur allows for the synthesis of a wide variety of heterocyclic systems. researchgate.net For example, the reaction of N-aryl-2-chloroacetamides with nucleophiles can lead to the formation of imidazoles, pyrroles, and thiazolidin-4-ones through nucleophilic substitution followed by intramolecular cyclization. researchgate.net

Studies on the hydrolysis of chloroacetamide herbicides have revealed that subtle structural differences, such as the type of (alkoxy)alkyl substituent, can dramatically influence both reactivity and the reaction mechanism. nih.gov Under basic conditions, the reaction can proceed through either an intermolecular SN2 reaction to form hydroxy-substituted derivatives or through amide cleavage. Under acidic conditions, both amide and ether group cleavage can be observed. nih.gov

The interaction of N-substituted maleimides with thioacetamide (B46855) has been shown to produce different products depending on the reaction conditions, highlighting how reaction pathways can be engineered. mdpi.com These studies underscore the importance of systematic structural and conditional modifications in elucidating reaction mechanisms and expanding the synthetic utility of chloroacetamide derivatives.

Future Directions in Academic Research on 2 Chloro N Cyclopropylmethyl Acetamide

Exploration of Novel and Sustainable Synthetic Routes and Derivatization Strategies

Future academic inquiry is increasingly focused on developing novel and sustainable methods for the synthesis of 2-chloro-N-(cyclopropylmethyl)acetamide. Traditional synthetic approaches often involve the reaction of amines with chloroacetyl chloride, which can be hazardous. researchgate.netijpsr.info Green chemistry initiatives aim to replace such reagents with more environmentally benign alternatives. Research is anticipated to explore catalytic N-acylation reactions that utilize safer acylating agents or employ catalytic systems to proceed under milder conditions, thereby reducing energy consumption and waste production. mdpi.com The development of one-pot syntheses, where multiple reaction steps are combined without isolating intermediates, also presents a promising avenue for improving process efficiency and sustainability.

The derivatization of this compound is another key area for exploration. The presence of a reactive chlorine atom makes it a valuable intermediate for nucleophilic substitution reactions. researchgate.netresearchgate.net Future studies will likely involve reacting this compound with a diverse range of nucleophiles, such as those containing oxygen, nitrogen, or sulfur, to create libraries of new molecules. researchgate.net These derivatization strategies could lead to compounds with unique chemical properties and applications in various scientific fields. nih.gov

| Synthetic Approach | Precursors | Potential Improvement |

| Traditional Acylation | Cyclopropylmethylamine, Chloroacetyl chloride | Replacement of hazardous chloroacetyl chloride with a greener acylating agent. researchgate.netijpsr.info |

| Catalytic Amidation | Cyclopropylmethylamine, 2-Chloroacetic acid | Development of efficient catalytic systems to avoid stoichiometric activating agents. |

| One-Pot Synthesis | Simpler, readily available starting materials | Increased efficiency and reduced waste by minimizing purification steps. |

In-Depth Mechanistic Studies of Unexplored Reaction Pathways and Catalytic Transformations

A significant opportunity for future research lies in conducting in-depth mechanistic studies of unexplored reaction pathways involving this compound. While its basic reactivity in substitution reactions is known, its behavior under various catalytic conditions is not well-documented. nih.govacs.org Investigations into transition-metal-catalyzed cross-coupling reactions, for instance, could unveil novel methods for forming carbon-carbon or carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound. mdpi.com

Furthermore, the exploration of organocatalytic transformations offers a metal-free alternative for activating this compound towards new types of reactions. Mechanistic studies employing kinetic analysis, isotopic labeling, and computational modeling will be crucial to understanding the intricate details of these new pathways. acs.orgyoutube.com Elucidating the transition states, intermediates, and the influence of substituents on reactivity will provide fundamental insights and guide the development of more efficient and selective synthetic methods. nih.govacs.org

Application of Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

The application of advanced in situ spectroscopic techniques is poised to provide unprecedented real-time insights into the chemical transformations of this compound. Techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the continuous monitoring of reacting species directly within the reaction vessel. xml-journal.netmdpi.commt.comnih.gov This capability eliminates the need for sample extraction and offline analysis, which can be time-consuming and may not capture transient or unstable intermediates. mdpi.comnih.gov

By tracking the concentration profiles of reactants, intermediates, and products over time, researchers can gain a deep understanding of reaction kinetics, identify rate-determining steps, and optimize reaction conditions for improved yield and purity. mdpi.comspectroscopyonline.com For example, using an in situ FTIR probe could enable the precise determination of the endpoint for the synthesis of this compound, preventing the formation of impurities from over-reaction. mdpi.comnih.gov

| Spectroscopic Technique | Information Obtained | Potential Application in Research |

| In Situ FTIR (ReactIR) | Real-time concentration of functional groups (e.g., C=O, N-H). mdpi.comnih.gov | Monitoring the progress of amidation and derivatization reactions to optimize conditions. |

| In Situ Raman Spectroscopy | Information on molecular vibrations and changes in chemical bonding. mt.comspectroscopyonline.com | Studying catalytic mechanisms and identifying catalyst-substrate interactions. |

| Process NMR Spectroscopy | Quantitative data on all proton- or carbon-containing species in solution. xml-journal.net | Elucidating complex reaction networks and determining kinetic parameters. |

Integration of Multiscale Computational Approaches for Predictive Chemical Behavior Modeling

The integration of multiscale computational modeling represents a powerful future direction for predicting the chemical behavior of this compound. Computational chemistry tools, such as Density Functional Theory (DFT), can be used to calculate a wide range of molecular properties, including stable conformations, electronic structure, and vibrational frequencies, which can be compared with experimental spectroscopic data. researchgate.netrsc.orgresearchgate.net

DFT calculations are also invaluable for mapping out potential energy surfaces of reactions, allowing for the theoretical investigation of reaction mechanisms, prediction of activation barriers, and understanding the origins of selectivity. chemrxiv.orgnih.gov On a larger scale, Molecular Dynamics (MD) simulations can be employed to study the behavior of the molecule in solution, providing insights into solvation effects and intermolecular interactions. researchgate.netrsc.org Combining these computational approaches enables the development of predictive models that can guide experimental design, accelerate the discovery of new reactions, and provide a deeper understanding of the compound's chemical properties from the molecular to the macroscopic level. rsc.orgnih.gov

| Computational Method | Predictive Capability | Research Application |

| Density Functional Theory (DFT) | Molecular geometry, reaction energetics, spectroscopic properties. rsc.orgnih.gov | Elucidating reaction mechanisms, predicting regioselectivity, and interpreting spectroscopic results. |

| Molecular Dynamics (MD) | Solvation structure, intermolecular forces, dynamic behavior over time. researchgate.netrsc.org | Modeling the influence of different solvents on reaction rates and pathways. |

| Combined QM/MM | High-accuracy modeling of a specific reaction site within a larger molecular system. | Studying potential interactions with biological macromolecules or complex catalytic systems. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.